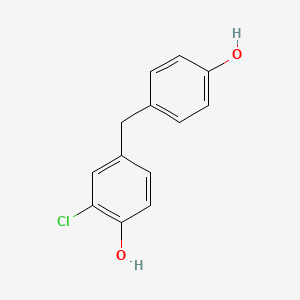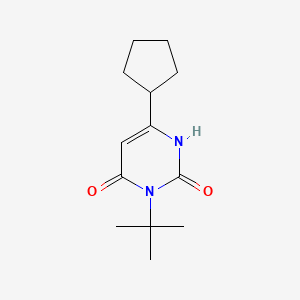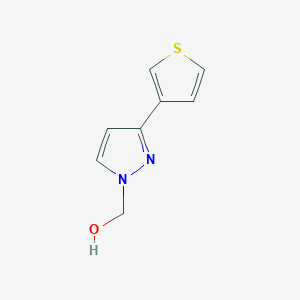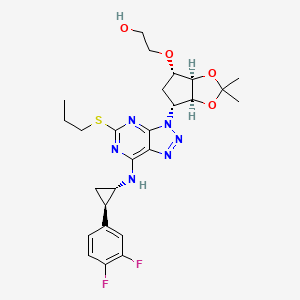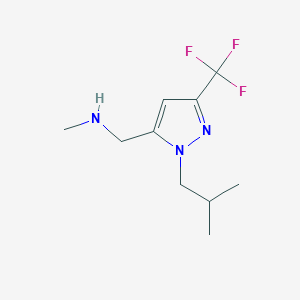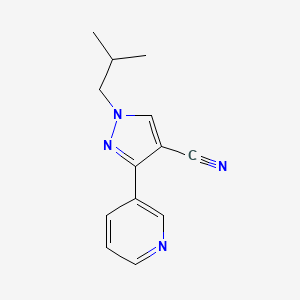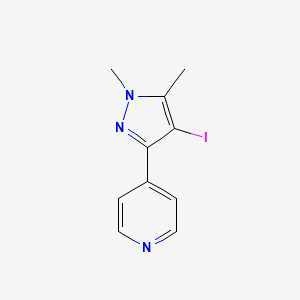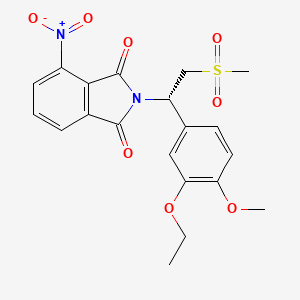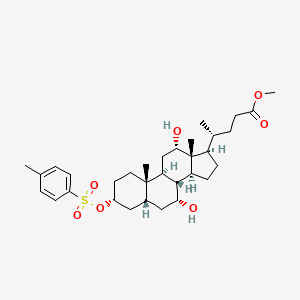
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom, an ethyl group, and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
N-alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Introduction of the Tetrahydrothiopyran Moiety: This step involves the reaction of the pyrimidine intermediate with tetrahydrothiopyran-4-amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrothiopyran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-2-amine: Similar structure but with the chlorine atom at a different position.
6-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group.
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C11H16ClN3S |
|---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 |
InChI Key |
LEEFYVVCXQORQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCSCC1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



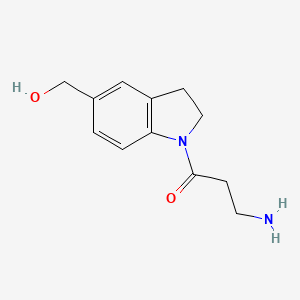

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

